molecular formula C20H28F2 B13423391 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene CAS No. 252852-44-1

1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene

Cat. No.: B13423391
CAS No.: 252852-44-1
M. Wt: 306.4 g/mol
InChI Key: CRUMPIZCOQDADR-UHFFFAOYSA-N
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Description

1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms and a cyclohexyl group with an ethyl substituent

Preparation Methods

The synthesis of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene typically involves multiple steps, starting with the preparation of the cyclohexyl and benzene ring precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to optimize the synthesis process.

Chemical Reactions Analysis

1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving cell membrane interactions due to its hydrophobic nature.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene involves its interaction with molecular targets, such as enzymes or receptors, through its unique structural features. The pathways involved may include binding to specific sites on proteins or altering membrane properties, leading to changes in cellular functions.

Comparison with Similar Compounds

1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene can be compared with similar compounds, such as:

    1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene: Similar structure but with only one fluorine atom.

    1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of two fluorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological systems.

Properties

CAS No.

252852-44-1

Molecular Formula

C20H28F2

Molecular Weight

306.4 g/mol

IUPAC Name

1-[4-(4-ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene

InChI

InChI=1S/C20H28F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-19(21)13-20(22)12-18/h11-17H,2-10H2,1H3

InChI Key

CRUMPIZCOQDADR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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